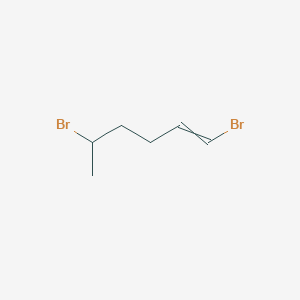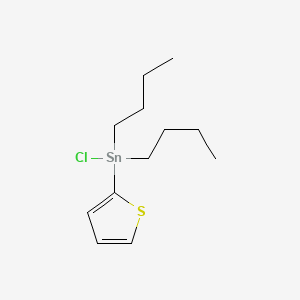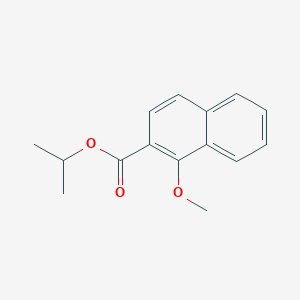
1,5-Dibromohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dibromohex-1-ene can be synthesized through several methods. One common approach involves the bromination of hex-1-ene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of hex-1-ene, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dibromohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, through nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form hex-1-yne or other alkyne derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Bromine (Br2): Used for the initial bromination of hex-1-ene.
Sodium Hydroxide (NaOH): Commonly used in elimination reactions to form alkynes.
Hydrogen Bromide (HBr): Can be used in addition reactions to further functionalize the compound.
Major Products Formed
Hex-1-yne: Formed through elimination reactions.
1,5-Dibromohexane: Formed through hydrogenation of the double bond.
Applications De Recherche Scientifique
1,5-Dibromohex-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Chemical Biology: Utilized in the study of biological systems and the development of chemical probes
Mécanisme D'action
The mechanism of action of 1,5-dibromohex-1-ene in chemical reactions involves the interaction of its bromine atoms and double bond with various reagents. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the base abstracts a proton, leading to the formation of a double or triple bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2-butene: Another dibromoalkene with similar reactivity but different structural properties.
1,2-Dibromoethane: A simpler dibromoalkane used in different applications.
1,3-Dibromopropane: Used in organic synthesis and as a reagent in various chemical reactions
Uniqueness
1,5-Dibromohex-1-ene is unique due to its specific positioning of bromine atoms and the double bond, which imparts distinct reactivity and makes it suitable for specialized applications in synthesis and industry.
Propriétés
Numéro CAS |
138118-44-2 |
|---|---|
Formule moléculaire |
C6H10Br2 |
Poids moléculaire |
241.95 g/mol |
Nom IUPAC |
1,5-dibromohex-1-ene |
InChI |
InChI=1S/C6H10Br2/c1-6(8)4-2-3-5-7/h3,5-6H,2,4H2,1H3 |
Clé InChI |
GCDYJLILCRGGRO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)

![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)

![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)


![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)


![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)

